molecular formula C22H32N2O2 B14293854 3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile CAS No. 116453-85-1

3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile

Cat. No.: B14293854
CAS No.: 116453-85-1
M. Wt: 356.5 g/mol
InChI Key: MWWWSCBMIMDNLU-UHFFFAOYSA-N
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Description

3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile is an organic compound characterized by its benzene ring substituted with two heptyloxy groups and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile typically involves the alkylation of a benzene derivative with heptyl bromide in the presence of a base, followed by the introduction of cyano groups through a nucleophilic substitution reaction. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism by which 3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the heptyloxy groups can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diheptyloxybenzene-1,2-dicarbonitrile: Similar structure but with different alkyl chain lengths.

    3,6-Dimethoxybenzene-1,2-dicarbonitrile: Similar structure but with methoxy groups instead of heptyloxy groups.

    3,6-Diethoxybenzene-1,2-dicarbonitrile: Similar structure but with ethoxy groups instead of heptyloxy groups.

Uniqueness

3,6-Bis(heptyloxy)benzene-1,2-dicarbonitrile is unique due to its specific combination of heptyloxy and cyano groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications in material science and medicinal chemistry, where specific interactions and solubility profiles are crucial.

Properties

CAS No.

116453-85-1

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

3,6-diheptoxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C22H32N2O2/c1-3-5-7-9-11-15-25-21-13-14-22(20(18-24)19(21)17-23)26-16-12-10-8-6-4-2/h13-14H,3-12,15-16H2,1-2H3

InChI Key

MWWWSCBMIMDNLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C(=C(C=C1)OCCCCCCC)C#N)C#N

Origin of Product

United States

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